molecular formula C13H13NO B1294445 2-(2-Methylphenoxy)aniline CAS No. 3840-18-4

2-(2-Methylphenoxy)aniline

Cat. No. B1294445
CAS RN: 3840-18-4
M. Wt: 199.25 g/mol
InChI Key: JYJPXACGURQSCB-UHFFFAOYSA-N
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Description

2-(2-Methylphenoxy)aniline is a chemical compound that is structurally related to aniline derivatives. Aniline itself is a well-known compound in organic chemistry, often serving as a precursor to various dyes, pharmaceuticals, and polymers. The methyl group attached to the phenoxy ring in 2-(2-Methylphenoxy)aniline suggests that it could exhibit unique physical and chemical properties, which may influence its reactivity and potential applications in various chemical reactions and syntheses.

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of 2-(2-Methylphenoxy)aniline, they do provide insights into related compounds. For instance, the synthesis of 2-(methylthio)aniline involves the reaction of o-aminothiophenol with methyl iodide . This suggests that a similar synthetic route could potentially be employed for 2-(2-Methylphenoxy)aniline, using 2-methylphenol (o-cresol) as a starting material, which could then be reacted with an appropriate nitro compound to introduce the aniline functionality.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various spectroscopic techniques. For example, the crystal structure of 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline was determined using X-ray diffraction, and its molecular geometry was optimized using both Hartree-Fock (HF) and Density Functional Theory (DFT) methods . These techniques could similarly be applied to 2-(2-Methylphenoxy)aniline to gain a detailed understanding of its molecular structure and electronic properties.

Chemical Reactions Analysis

The chemical reactivity of aniline derivatives can be quite diverse. The paper on the palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides shows that these types of compounds can undergo multiple arylation reactions . This indicates that 2-(2-Methylphenoxy)aniline could also participate in similar palladium-catalyzed cross-coupling reactions, which are valuable in the synthesis of complex organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives can be influenced by substituents on the aromatic ring. For example, the degradation of 2,6-dimethyl-aniline by hydroxyl radicals was studied to determine its rate constants and identify the aromatic by-products . This type of study provides insights into the reactivity and stability of the compound under oxidative conditions. The presence of a methyl group on the aromatic ring of 2-(2-Methylphenoxy)aniline would likely affect its physical properties, such as boiling point and solubility, as well as its chemical reactivity, particularly in electrophilic substitution reactions.

Scientific Research Applications

  • Chemical Synthesis

    • Summary of Application : “2-(2-Methylphenoxy)aniline” is a type of m-aryloxy phenol derivative . These compounds are important building blocks for the synthesis of bioactive natural products and conducting polymers .
    • Methods of Application : Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .
    • Results or Outcomes : The development of innovative synthetic methods has allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties of these compounds .
  • Industrial Applications

    • Summary of Application : m-Aryloxy phenols, including “2-(2-Methylphenoxy)aniline”, have a wide range of applications in various industries, including plastics, adhesives, and coatings .
    • Methods of Application : These compounds are used to improve the thermal stability and flame resistance of materials .
    • Results or Outcomes : The use of m-aryloxy phenols in these industries has resulted in materials with improved properties .
  • Biological Activities

    • Summary of Application : m-Aryloxy phenols have potential biological activities, including anti-tumor and anti-inflammatory effects .
    • Methods of Application : The specific methods of application in this field would depend on the specific biological activity being targeted .
    • Results or Outcomes : While the specific outcomes would depend on the application, research has shown that these compounds have potential as therapeutic agents .
  • Antioxidants

    • Summary of Application : m-Aryloxy phenols, including “2-(2-Methylphenoxy)aniline”, have applications as antioxidants .
    • Methods of Application : These compounds can be used to prevent oxidation in various materials, thereby improving their stability .
    • Results or Outcomes : The use of m-aryloxy phenols as antioxidants can help to extend the lifespan of materials and prevent degradation .
  • Ultraviolet Absorbers

    • Summary of Application : m-Aryloxy phenols can be used as ultraviolet absorbers .
    • Methods of Application : These compounds can be incorporated into materials to absorb UV radiation, thereby protecting the material from UV-induced degradation .
    • Results or Outcomes : The use of m-aryloxy phenols as UV absorbers can help to improve the durability of materials exposed to sunlight .
  • Flame Retardants

    • Summary of Application : m-Aryloxy phenols have applications as flame retardants .
    • Methods of Application : These compounds can be used to reduce the flammability of materials .
    • Results or Outcomes : The use of m-aryloxy phenols as flame retardants can help to improve the safety of materials .
  • Antioxidants

    • Summary of Application : m-Aryloxy phenols, including “2-(2-Methylphenoxy)aniline”, have applications as antioxidants .
    • Methods of Application : These compounds can be used to prevent oxidation in various materials, thereby improving their stability .
    • Results or Outcomes : The use of m-aryloxy phenols as antioxidants can help to extend the lifespan of materials and prevent degradation .
  • Ultraviolet Absorbers

    • Summary of Application : m-Aryloxy phenols can be used as ultraviolet absorbers .
    • Methods of Application : These compounds can be incorporated into materials to absorb UV radiation, thereby protecting the material from UV-induced degradation .
    • Results or Outcomes : The use of m-aryloxy phenols as UV absorbers can help to improve the durability of materials exposed to sunlight .
  • Flame Retardants

    • Summary of Application : m-Aryloxy phenols have applications as flame retardants .
    • Methods of Application : These compounds can be used to reduce the flammability of materials .
    • Results or Outcomes : The use of m-aryloxy phenols as flame retardants can help to improve the safety of materials .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “2-(2-Methylphenoxy)aniline” are not mentioned in the available resources, phenol derivatives, which include compounds like “2-(2-Methylphenoxy)aniline”, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . Therefore, innovative synthetic methods and applications could be a focus of future research.

properties

IUPAC Name

2-(2-methylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJPXACGURQSCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90191739
Record name Aniline, 2-(o-tolyloxy)-
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URL https://comptox.epa.gov/dashboard/DTXSID90191739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24782440
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(2-Methylphenoxy)aniline

CAS RN

3840-18-4
Record name 2-(o-Tolyloxy)aniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3840-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-(o-Tolyloxy)aniline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(o-Tolyloxy)aniline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163942
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Aniline, 2-(o-tolyloxy)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-methylphenoxy)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.210
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-(O-TOLYLOXY)ANILINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
T Nguyen, MA Saleh - … of Environmental Science and Health, Part …, 2016 - Taylor & Francis
Women are exposed to several chemical additives including azo dyes that exist in textile materials, which are a potential health hazard for consumers. Our objective was to analyze …
Number of citations: 35 www.tandfonline.com
M Piechowicz, CW Abney, X Zhou… - Industrial & …, 2016 - ACS Publications
Informed by density functional theory calculations, a novel bifunctional chelator, (Z)-2-[2-(N′-hydroxycarbamimidoyl)phenoxy]benzoic acid, was designed and synthesized for ultrahigh …
Number of citations: 30 pubs.acs.org
M Piechowicz, CW Abney, NC Thacker… - … applied materials & …, 2017 - ACS Publications
The amidoxime group (−RNH 2 NOH) has long been used to extract uranium from seawater on account of its high affinity toward uranium. The development of tunable sorbent materials …
Number of citations: 32 pubs.acs.org
TL Nguyen - 2017 - search.proquest.com
Women are exposed to several chemical additives including azo dyes that exist in textile materials, which are a potential health hazard for consumers. Our objective was to analyze …
Number of citations: 1 search.proquest.com
M Piechowicz - 2019 - search.proquest.com
THE UNIVERSITY OF CHICAGO STUDIES OF ADSORBENTS FOR ACTINIDE SEPARATIONS RELEVANT TO THE NUCLEAR FUEL CYCLE A DISSERTATION SUBM Page 1 THE …
Number of citations: 2 search.proquest.com

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